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Compound of Interest

2-(1H-indol-3-yl)-2-methylpropan-
Compound Name:
1-amine

Cat. No.: B168590

Disclaimer: Due to the limited availability of published experimental data on 2-(1H-indol-3-
yl)-2-methylpropan-1-amine, this guide provides a comprehensive analysis of its close
structural analog, N,N-Dimethyltryptamine (DMT). The information presented below is intended
to serve as a comparative reference for researchers, scientists, and drug development
professionals, highlighting the established mechanism of action and experimental validation for
a well-studied tryptamine.

Introduction to N,N-Dimethyltryptamine (DMT)

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many
plants and animals.[1] It is a classic serotonergic hallucinogen, and its mechanism of action
has been the subject of extensive research. This guide will delve into the pharmacodynamics of
DMT, presenting key experimental findings and methodologies used to elucidate its interaction
with various receptor systems.

Data Presentation: Quantitative Analysis of DMT
Receptor Interactions

The following tables summarize the receptor binding affinities and functional activity of DMT,
providing a quantitative basis for understanding its mechanism of action.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of DMT
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Receptor/Transporter

N,N-Dimethyltryptamine
(DMT) (Ki, nM)

Key Observations

Serotonin Receptors

DMT exhibits a variable but

5-HT1a 6.5 - 2100[2][3] distinct affinity for the 5-HT1a
receptor.[3]
5-HT1o Inactive
DMT shows moderate affinity
5-HT2a 39 - 1200[2][3] for the key psychedelic
receptor, 5-HTza.[3]
DMT displays a higher affinity
for the 5-HT2C subtype
5-HT20 49[3] _
compared to other serotonin
receptors.[3]
DMT's affinity for 5-HT2B is
5-HT20 190 - 2100[3] generally lower than for 5-

HT2a.[3]

Other Receptors

DMT is a known ligand at the

Sigma-1 receptor, a chaperone

Sigma-1 148[3] L _
protein implicated in
neuroplasticity.[3]
Transporters
DMT shows weak affinity for
. the serotonin transporter,
SERT (Serotonin Transporter) 1,210[3]

suggesting a limited role as a

reuptake inhibitor.[3]

Table 2: Effective Dosages of DMT by Route of Administration
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Route of Threshold Full Effects Onset of Duration of
Administration Dose Dose Action Action
Intravenous (1V) 15 mg[1] 30 mg[1] 2 - 5 minutes[4] Up to 1 hour[1]
Intramuscular ) 30 - 60
30 mg[1] 50 - 100 mg[1] 2 - 5 minutes[4] )
(M) minutes[4]
Smoked/Vaporiz 40-50mg (upto 10-15 < 30 minutes|[2]
~15-20 mg
ed 100 mg)[1][41[5] secondsl1] [4]
) 20 - 30 mg 35-40 mg o
Oral (with MAOI) Within 1 hour[1] 4 - 6 hours[1]
DMT[1] DMTI1]

Signaling Pathways and Mechanism of Action

DMT's primary mechanism of action involves its interaction with serotonin receptors,
particularly the 5-HT2a receptor, which is believed to mediate its psychedelic effects.[1] It acts
as a non-selective agonist at most serotonin receptors.[5]

5.HT2A Receptor Actvation Ga/11 Protein —Aativation o[ pospholipase C (PLC) |—tdrolysis

Click to download full resolution via product page
DMT primary signaling pathway via the 5-HT2A receptor.

Experimental Protocols

The validation of DMT's mechanism of action relies on a variety of in vitro and in vivo
experimental techniques.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DMT for various receptors.
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Methodology:

o Preparation of Receptor Source: Cell membranes from cell lines (e.g., HEK293) genetically
engineered to express a specific human receptor (e.g., 5-HT2a) are prepared.

» Radioligand: A radioactively labeled ligand with known high affinity for the target receptor
(e.g., [*H]ketanserin for 5-HT2a) is used.[3]

o Competition Binding: The cell membranes are incubated with a fixed concentration of the
radioligand and varying concentrations of the unlabeled test compound (DMT).

» Detection: The amount of radioligand bound to the receptors is measured using a scintillation
counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The ICso value is then converted to the
inhibition constant (Ki) using the Cheng-Prusoff equation.
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Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Imaging)

Objective: To determine the functional activity (e.g., agonism, antagonism) of DMT at a specific

receptor.

Methodology:
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o Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2a) are loaded with a
calcium-sensitive fluorescent dye.

o Compound Application: The cells are exposed to varying concentrations of DMT.

» Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence
microscope or plate reader.

o Data Analysis: The dose-response curve is plotted to determine the ECso (half-maximal
effective concentration) and the maximum efficacy of the compound.

Metabolism of DMT

DMT is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-
A).[1] This is why DMT is not orally active unless it is co-administered with a MAO inhibitor
(MAOI).[1][6][7]
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Primary metabolic pathway of DMT.

Comparison with Other Tryptamines

The psychedelic effects of DMT are shared by other tryptamine derivatives, such as psilocybin
and 5-MeO-DMT. However, the subjective experiences, duration of action, and potency can
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vary significantly, largely due to differences in their receptor binding profiles and metabolism.
For instance, while DMT has a rapid onset and short duration, psilocybin (which is metabolized
to psilocin) has a longer duration of action.

Conclusion

The mechanism of action of N,N-Dimethyltryptamine is primarily attributed to its agonist activity
at serotonin receptors, with the 5-HT2a receptor playing a crucial role in its psychedelic effects.
This has been validated through extensive experimental studies, including radioligand binding
assays and functional assays. While no specific data is publicly available for 2-(1H-indol-3-
yl)-2-methylpropan-1-amine, the detailed understanding of its close analog, DMT, provides a
valuable framework for predicting its potential pharmacological properties and for designing
future experimental investigations. Researchers interested in this novel compound are
encouraged to perform similar experimental validations to elucidate its specific mechanism of
action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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